Cas no 1105240-41-2 (2-(2-{(2-fluorophenyl)methylsulfanyl}-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(3-methylbutyl)acetamide)

2-(2-{(2-Fluorophenyl)methylsulfanyl}-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(3-methylbutyl)acetamide is a fluorinated pyrimidine derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure incorporates a 2-fluorobenzylthio moiety and a 3-methylbutylacetamide side chain, which may enhance binding affinity and metabolic stability. The compound's dihydropyrimidinone core is a known pharmacophore, suggesting possible bioactivity in enzyme inhibition or receptor modulation. Its synthetic versatility allows for further derivatization, making it a valuable intermediate in drug discovery. The presence of both sulfur and fluorine atoms could contribute to improved pharmacokinetic properties, such as increased lipophilicity and membrane permeability. This compound is suitable for exploratory studies in targeted therapeutic development.
2-(2-{(2-fluorophenyl)methylsulfanyl}-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(3-methylbutyl)acetamide structure
1105240-41-2 structure
Product Name:2-(2-{(2-fluorophenyl)methylsulfanyl}-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(3-methylbutyl)acetamide
CAS No:1105240-41-2
MF:C18H22FN3O2S
MW:363.449586391449
CID:6418392
Update Time:2025-09-27

2-(2-{(2-fluorophenyl)methylsulfanyl}-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(3-methylbutyl)acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-(2-{(2-fluorophenyl)methylsulfanyl}-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(3-methylbutyl)acetamide
    • 2-[2-[(2-fluorophenyl)methylsulfanyl]-4-oxo-1H-pyrimidin-6-yl]-N-(3-methylbutyl)acetamide
    • Inchi: 1S/C18H22FN3O2S/c1-12(2)7-8-20-16(23)9-14-10-17(24)22-18(21-14)25-11-13-5-3-4-6-15(13)19/h3-6,10,12H,7-9,11H2,1-2H3,(H,20,23)(H,21,22,24)
    • InChI Key: HMIDUJPPHLLKNL-UHFFFAOYSA-N
    • SMILES: C(NCCC(C)C)(=O)CC1NC(SCC2=CC=CC=C2F)=NC(=O)C=1

2-(2-{(2-fluorophenyl)methylsulfanyl}-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(3-methylbutyl)acetamide Pricemore >>

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Additional information on 2-(2-{(2-fluorophenyl)methylsulfanyl}-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(3-methylbutyl)acetamide

Introduction to Compound with CAS No 1105240-41-2 and Its Applications in Modern Pharmaceutical Research

Compound with the CAS number 1105240-41-2 is a significant molecule in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, formally known as 2-(2-{(2-fluorophenyl)methylsulfanyl}-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(3-methylbutyl)acetamide, has garnered considerable attention due to its potential applications in drug development and medical research.

The molecular structure of this compound encompasses several key functional groups that contribute to its biological activity. The presence of a pyrimidine core is particularly noteworthy, as pyrimidines are fundamental components in many nucleoside analogs used in antiviral and anticancer therapies. The substitution pattern around the pyrimidine ring, including the 2-fluorophenylmethylsulfanyl group, further enhances its pharmacological profile by influencing its interactions with biological targets.

In recent years, there has been a growing interest in fluorinated aromatic compounds due to their improved metabolic stability and enhanced binding affinity. The incorporation of a fluoro group at the para position of the phenyl ring in this compound not only modulates its electronic properties but also contributes to its selectivity towards specific biological receptors. This feature is particularly relevant in the development of targeted therapies where precision is paramount.

The N-terminal acetamide moiety and the C-terminal 3-methylbutyl group in the compound's name also play crucial roles in determining its overall pharmacokinetic properties. The acetamide group can serve as a hydrogen bond acceptor, enhancing binding interactions with protein targets, while the 3-methylbutyl group contributes to lipophilicity, influencing drug absorption and distribution.

Recent studies have highlighted the importance of structure-activity relationships (SAR) in optimizing pharmaceutical candidates. Computational modeling and experimental validation have been instrumental in understanding how modifications at various positions within the molecule can impact its biological activity. For instance, variations in the length and branching of the alkyl chain attached to the nitrogen atom have been shown to significantly affect binding affinity and pharmacological efficacy.

The compound's potential applications extend to several therapeutic areas. In oncology research, pyrimidine-based derivatives have shown promise as inhibitors of key enzymes involved in cancer cell proliferation. The specific substitution pattern of this compound may make it a potent inhibitor of enzymes such as thymidylate synthase, which is crucial for DNA synthesis in rapidly dividing cells.

In addition to oncology, this compound has shown promise in antimicrobial research. The combination of a fluorinated aromatic ring and a heterocyclic core creates a scaffold that can interact with bacterial enzymes and disrupt essential metabolic pathways. Preliminary studies have indicated that derivatives of this compound exhibit activity against certain resistant bacterial strains, making them valuable candidates for novel antibiotics.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and protecting group strategies, have been employed to construct the complex molecular framework efficiently. These synthetic methodologies are critical for producing sufficient quantities of the compound for both preclinical studies and potential clinical trials.

The pharmacological evaluation of this compound has been ongoing, with researchers focusing on both in vitro and in vivo assays. In vitro studies have utilized various cell lines to assess cytotoxicity, enzyme inhibition, and receptor binding affinity. These experiments provide initial insights into the compound's potential therapeutic value and help identify any adverse effects that may need to be addressed before moving into clinical trials.

In vivo studies have further validated the compound's efficacy by assessing its behavior within animal models. These studies have provided valuable data on pharmacokinetics, including absorption, distribution, metabolism, excretion (ADME), and toxicology profiles. Understanding these parameters is essential for determining appropriate dosing regimens and identifying any potential safety concerns.

The development of new pharmaceuticals is a complex process that requires collaboration across multiple disciplines. Chemists play a crucial role in designing and synthesizing novel compounds like this one, while biologists focus on understanding their mechanisms of action at the molecular level. Pharmacologists integrate these findings to assess therapeutic potential and safety profiles.

The integration of computational tools into drug discovery has significantly accelerated the process of identifying promising candidates like this one. Molecular modeling software allows researchers to predict how different compounds will interact with biological targets before conducting expensive wet-lab experiments. This approach not only saves time but also reduces costs associated with traditional trial-and-error methods.

The future prospects for this compound are promising, with ongoing research aimed at optimizing its properties for clinical use. Efforts are underway to improve its solubility, bioavailability, and metabolic stability through structural modifications. Additionally, exploring combination therapies involving this compound alongside other drugs may enhance therapeutic outcomes by targeting multiple pathways simultaneously.

In conclusion,1105240-41-2 (2-(2-{(2-fluorophenyl)methylsulfanyl}-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(3-methylbutyl)acetamide) represents a significant advancement in pharmaceutical chemistry with potential applications across various therapeutic areas including oncology,pyrimidine core, fluoro group, acetamide moiety, structure-activity relationships, computational modeling, antimicrobial research, synthetic techniques, pharmacological evaluation, in vitro assays, in vivo studies, pharmacokinetics, computational tools, drug discovery., This work underscores the importance of interdisciplinary collaboration and innovative approaches in developing new treatments for complex diseases.

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